
Antibacterial agent 170
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 170 involves the preparation of benzoheterocyclic sulfoxide derivatives. The synthetic route typically includes the following steps:
Formation of the benzoheterocyclic core: This involves the reaction of appropriate starting materials under controlled conditions to form the benzoheterocyclic structure.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 170 undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone under strong oxidative conditions.
Reduction: The sulfoxide group can be reduced back to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the benzoheterocyclic core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted benzoheterocyclic compounds
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 170 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of benzoheterocyclic sulfoxides.
Biology: Investigated for its role in inhibiting biofilm formation and quorum sensing in bacteria.
Medicine: Potential therapeutic agent for treating infections caused by Pseudomonas aeruginosa.
Industry: Utilized in the development of new antibacterial coatings and materials
Wirkmechanismus
The mechanism of action of antibacterial agent 170 involves its ability to inhibit quorum sensing in Pseudomonas aeruginosa. Quorum sensing is a communication system used by bacteria to coordinate gene expression based on population density. This compound targets the las system, a key component of quorum sensing in Pseudomonas aeruginosa, thereby inhibiting biofilm formation and reducing bacterial virulence .
Vergleich Mit ähnlichen Verbindungen
Daptomycin: A lipopeptide antibiotic used to treat Gram-positive bacterial infections.
Linezolid: An oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria.
Tigecycline: A glycylcycline antibiotic used to treat a variety of bacterial infections.
Uniqueness: Antibacterial agent 170 is unique due to its specific mechanism of action as a quorum sensing inhibitor. Unlike traditional antibiotics that target bacterial cell wall synthesis or protein synthesis, this compound disrupts bacterial communication, making it a promising candidate for combating biofilm-associated infections and reducing the development of resistance .
Eigenschaften
Molekularformel |
C14H9Cl2NO2S |
|---|---|
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
5-chloro-2-[(4-chlorophenyl)methylsulfinyl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H9Cl2NO2S/c15-10-3-1-9(2-4-10)8-20(18)14-17-12-7-11(16)5-6-13(12)19-14/h1-7H,8H2 |
InChI-Schlüssel |
FCJDZINEIBLXEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CS(=O)C2=NC3=C(O2)C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


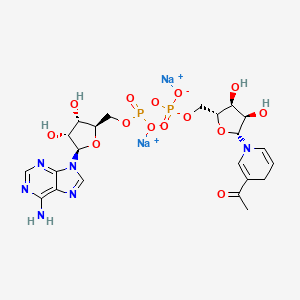
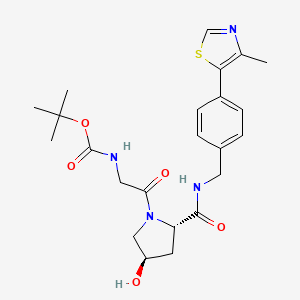
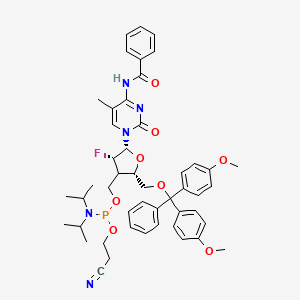
![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
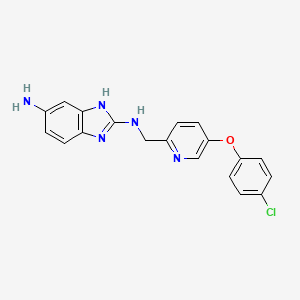


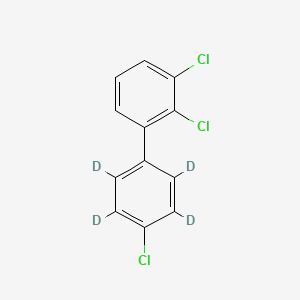

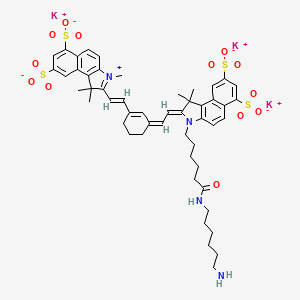

![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)

![(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12389843.png)
